PDE8B-IN-1

Beschreibung

Eigenschaften

IUPAC Name |

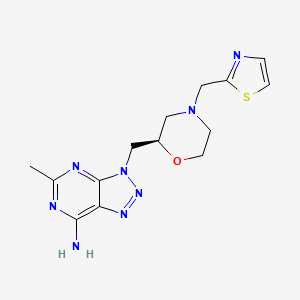

5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N8OS/c1-9-17-13(15)12-14(18-9)22(20-19-12)7-10-6-21(3-4-23-10)8-11-16-2-5-24-11/h2,5,10H,3-4,6-8H2,1H3,(H2,15,17,18)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTJGTFOISKMAD-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C(=N1)N(N=N2)CC3CN(CCO3)CC4=NC=CS4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=C2C(=N1)N(N=N2)C[C@H]3CN(CCO3)CC4=NC=CS4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Interactions: A Technical Guide to the Mechanism of Action of PDE8B-IN-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PDE8B-IN-1 is a highly potent and selective small molecule inhibitor of phosphodiesterase 8B (PDE8B), a key enzyme in the regulation of cyclic adenosine monophosphate (cAMP) signaling. By specifically targeting PDE8B, this inhibitor offers a powerful tool to investigate the physiological and pathological roles of this enzyme and presents a promising therapeutic strategy for a range of disorders, including those related to endocrine and immune functions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activity, the experimental protocols for its characterization, and the signaling pathways it modulates.

Introduction to PDE8B and the Role of cAMP Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP), thereby regulating their intracellular concentrations and downstream signaling. The PDE8 family, comprising PDE8A and PDE8B, are high-affinity, cAMP-specific phosphodiesterases that are insensitive to the commonly used non-selective PDE inhibitor, 3-isobutyl-1-methylxanthine (IBMX). PDE8B is prominently expressed in various tissues, including the adrenal glands, Leydig cells, thyroid, and T cells, where it plays a critical role in modulating cAMP levels.

The cAMP signaling pathway is a ubiquitous second messenger system that governs a multitude of cellular processes. The binding of extracellular signals (e.g., hormones) to G protein-coupled receptors (GPCRs) activates adenylyl cyclase, which in turn synthesizes cAMP from ATP. Elevated cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates a diverse array of substrate proteins, triggering specific cellular responses. By hydrolyzing cAMP to AMP, PDE8B terminates this signaling cascade, providing a crucial mechanism for signal desensitization and maintaining cellular homeostasis.

This compound: A Potent and Selective Inhibitor

This compound, also known as PF-04957325, is a small molecule inhibitor designed for high potency and selectivity against PDE8B. Its ability to specifically block the catalytic activity of PDE8B leads to an accumulation of intracellular cAMP in cells and tissues where PDE8B is expressed, thereby amplifying the effects of the cAMP/PKA signaling pathway.

Biochemical Potency and Selectivity

The inhibitory activity of this compound has been quantified through in vitro biochemical assays, demonstrating its exceptional potency for PDE8B.

| Target | IC50 (nM) | Reference |

| PDE8B | 1.5 | [1] |

| PDE8B | 0.3 | [2][3] |

| PDE8A | 0.7 | [2][3] |

Table 1: Biochemical Potency of this compound against PDE8 Isoforms. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The selectivity of an inhibitor is crucial for its utility as a research tool and its potential as a therapeutic agent. This compound exhibits remarkable selectivity for the PDE8 family over other PDE families.

| PDE Isoform | IC50 (µM) | Reference |

| PDE8B | 0.0003 | [4] |

| PDE8A | 0.0007 | [4] |

| Other PDEs | >1.5 | [2][4] |

Table 2: Selectivity Profile of this compound (PF-04957325). The data highlights the high selectivity of the inhibitor for PDE8 isoforms compared to other PDE families.

Mechanism of Action: Modulating the cAMP/PKA Signaling Pathway

The core mechanism of action of this compound is the competitive inhibition of the PDE8B enzyme. By binding to the active site of PDE8B, the inhibitor prevents the hydrolysis of cAMP to 5'-AMP. This leads to a localized increase in cAMP concentration within the cell, subsequently activating PKA and triggering downstream signaling events.

Figure 1: this compound Mechanism in the cAMP/PKA Signaling Pathway. This diagram illustrates how this compound blocks the degradation of cAMP, leading to increased PKA activity and subsequent cellular responses.

Experimental Protocols

Characterizing the activity of this compound involves both biochemical and cellular assays. The following are detailed methodologies for key experiments.

Biochemical Assay: Fluorescence Polarization (FP) for IC50 Determination

This protocol describes a generic fluorescence polarization-based assay to determine the IC50 of this compound against purified PDE8B enzyme. The assay measures the conversion of a fluorescently labeled cAMP substrate to AMP.

Figure 2: Experimental Workflow for Biochemical IC50 Determination. This flowchart outlines the key steps in a fluorescence polarization-based assay to measure the potency of this compound.

Materials:

-

Purified recombinant human PDE8B enzyme

-

Fluorescein-labeled cAMP (FAM-cAMP)

-

This compound

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Binding Agent (e.g., IMAP™ beads from Molecular Devices)

-

384-well, low-volume, black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations.

-

Dilute PDE8B enzyme in Assay Buffer to a working concentration (determine empirically for ~20-30% substrate turnover).

-

Dilute FAM-cAMP in Assay Buffer to a working concentration (typically in the low nM range).

-

-

Assay Plate Setup:

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.

-

Add 2.5 µL of the diluted PDE8B enzyme solution to all wells.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 5 µL of the FAM-cAMP solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Reaction Termination and Detection:

-

Add 10 µL of the Binding Agent solution to each well to stop the enzymatic reaction and allow the binding of the phosphorylated product.

-

Incubate for an additional 30-60 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the fluorescence polarization on a compatible plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assay: Homogeneous Time-Resolved Fluorescence (HTRF) for Intracellular cAMP Measurement

This protocol outlines a method to measure the effect of this compound on intracellular cAMP levels in a relevant cell line (e.g., HEK293 cells overexpressing PDE8B, or a steroidogenic cell line like MA-10).

Figure 3: Experimental Workflow for Cellular cAMP Measurement. This flowchart details the steps for an HTRF-based assay to assess the functional activity of this compound in a cellular context.

Materials:

-

Cell line expressing PDE8B (e.g., MA-10 Leydig cells)

-

Cell culture medium and supplements

-

This compound

-

Forskolin (or another adenylyl cyclase activator)

-

HTRF cAMP assay kit (e.g., from Cisbio)

-

96- or 384-well white cell culture plates

-

HTRF-compatible plate reader

Procedure:

-

Cell Plating:

-

Seed the cells into the microplate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate assay buffer.

-

Remove the culture medium and add the diluted inhibitor to the cells.

-

Pre-incubate for 30 minutes at 37°C.

-

-

Cell Stimulation:

-

Add a sub-maximal concentration of Forskolin to stimulate cAMP production.

-

Incubate for 30 minutes at 37°C.

-

-

Cell Lysis and Detection:

-

Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that produces a half-maximal increase in intracellular cAMP.

-

Conclusion

This compound is a powerful and selective pharmacological tool for the investigation of PDE8B function. Its mechanism of action, centered on the inhibition of cAMP hydrolysis, leads to the potentiation of cAMP/PKA signaling in a targeted manner. The detailed protocols provided in this guide offer a robust framework for the characterization of this compound and other novel PDE8 inhibitors. A thorough understanding of its mechanism of action is essential for its effective application in basic research and for the exploration of its therapeutic potential in diseases where the cAMP signaling pathway is dysregulated.

References

The Discovery and Development of PF-04957325: A Potent and Selective PDE8B Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, development, and characterization of PF-04957325, a highly potent and selective inhibitor of phosphodiesterase 8B (PDE8B). As a critical regulator of intracellular cyclic adenosine monophosphate (cAMP) levels, PDE8B has emerged as a significant therapeutic target in various physiological processes, including steroidogenesis and immune responses. This document provides a comprehensive overview of the mechanism of action of PF-04957325, its inhibitory potency and selectivity, and its effects in cellular models. Detailed experimental protocols for key assays and visual representations of the relevant signaling pathways and experimental workflows are included to facilitate further research and development in this area.

Introduction to PDE8B and its Role in cAMP Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, such as cAMP and cGMP.[1] The PDE8 family, comprising PDE8A and PDE8B, are high-affinity, cAMP-specific phosphodiesterases.[2] Notably, they are resistant to inhibition by the non-specific PDE inhibitor 3-isobutyl-1-methylxanthine (IBMX).[3]

PDE8B is highly expressed in steroidogenic tissues such as the adrenal cortex and testicular Leydig cells, as well as in the central nervous system.[2][4] In these tissues, PDE8B plays a crucial role in maintaining low basal levels of cAMP.[2] By hydrolyzing cAMP to AMP, PDE8B terminates the signaling cascade initiated by hormones like luteinizing hormone (LH) in Leydig cells and adrenocorticotropic hormone (ACTH) in the adrenal cortex.[5][6] This tight regulation of cAMP is essential for controlling the activity of Protein Kinase A (PKA) and subsequent downstream events, including the expression of steroidogenic enzymes and the production of steroid hormones.[2][4] Dysregulation of PDE8B function has been implicated in conditions such as adrenal hyperplasia.[6]

Discovery of PF-04957325 as a Selective PDE8 Inhibitor

The exploration of PDE8B's physiological roles was historically hindered by the lack of selective pharmacological inhibitors.[4] The discovery of PF-04957325 provided a critical tool to investigate the specific functions of PDE8.[3] While the exact discovery and synthesis pipeline for PF-04957325 is proprietary, its emergence has enabled significant advances in understanding PDE8 biology. It is a potent and highly selective inhibitor of both PDE8A and PDE8B.[7][8]

Quantitative Data: Potency and Selectivity of PF-04957325

The efficacy of PF-04957325 is defined by its high potency against PDE8 isoforms and its remarkable selectivity over other PDE families. This makes it an invaluable tool for specifically probing the function of PDE8.

| Target | IC₅₀ (nM) | Reference |

| PDE8A | 0.7 | [7][8] |

| PDE8B | 0.2 - 0.3 | [7][8] |

| Other PDE Isoforms | >1500 | [7] |

| Table 1: In Vitro Inhibitory Potency of PF-04957325 |

| Cell Line | Assay | Treatment Conditions | Observed Effect | Reference |

| MA-10 Leydig Cells | Progesterone Production | 30-1000 nM PF-04957325 for 3 hours | ~6-fold increase in progesterone production | [5] |

| MA-10 Leydig Cells | Progesterone Production | 300 nM PF-04957325 + 50 µM IBMX for 3 hours | ~13-fold increase in progesterone production | [5] |

| MA-10 Leydig Cells | Progesterone Production | 300 nM PF-04957325 + 20 µM Rolipram for 3 hours | ~19-fold increase in progesterone production | [5] |

| Wild-Type Mouse Leydig Cells | Testosterone Production | 300 nM PF-04957325 for 3 hours | Significant increase in basal testosterone production | [5] |

| Y-1 Adrenal Cells | Pregnenolone Production | PF-04957325 (concentration not specified) | Potentiation of pregnenolone production | [4] |

| BV2 Microglial Cells | Cytokine Release (AβO-induced) | 150-600 nM PF-04957325 pre-treatment for 6 hours | Suppression of IL-1β, IL-6, and TNF-α | [9] |

| Table 2: Cellular Activity of PF-04957325 |

Signaling Pathways and Mechanism of Action

PF-04957325 exerts its biological effects by inhibiting PDE8B, leading to an accumulation of intracellular cAMP. This increase in cAMP activates PKA, which in turn phosphorylates a variety of downstream substrates, modulating their activity and leading to a cellular response.

PDE8B-Mediated cAMP Signaling in Steroidogenesis

In steroidogenic cells, the signaling cascade is initiated by the binding of a hormone (e.g., LH or ACTH) to its G-protein coupled receptor (GPCR). This activates adenylyl cyclase (AC), which converts ATP to cAMP. PDE8B continuously hydrolyzes cAMP to maintain low basal activity. Inhibition of PDE8B by PF-04957325 allows cAMP levels to rise, leading to PKA activation. PKA then phosphorylates key proteins involved in steroidogenesis, such as hormone-sensitive lipase (HSL) and steroidogenic acute regulatory (StAR) protein, ultimately increasing steroid hormone production.[2]

Caption: PDE8B signaling pathway in steroidogenesis and the inhibitory action of PF-04957325.

Detailed Experimental Protocols

This section provides methodologies for key experiments used in the characterization of PF-04957325.

In Vitro PDE Activity Assay

This assay determines the direct inhibitory effect of PF-04957325 on PDE8B activity.

Materials:

-

Purified recombinant human PDE8B enzyme

-

Reaction Buffer: 40 mM MOPS (pH 7.5), 15 mM magnesium acetate, 2 mM EGTA, 0.2 mg/ml BSA

-

[³H]cAMP substrate (low concentration, e.g., 10-20 nM)

-

PF-04957325 serial dilutions

-

Snake venom (for conversion of AMP to adenosine)

-

Anion-exchange resin

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of PF-04957325 in the reaction buffer.

-

In a reaction tube, combine the reaction buffer, a fixed amount of purified PDE8B enzyme, and either PF-04957325 dilution or vehicle (DMSO).

-

Initiate the reaction by adding [³H]cAMP.

-

Incubate at 30°C for a time period that ensures less than 30% of the substrate is hydrolyzed.

-

Terminate the reaction by boiling.

-

Add snake venom and incubate to convert the [³H]AMP product to [³H]adenosine.

-

Separate the unreacted [³H]cAMP from the [³H]adenosine product using an anion-exchange resin slurry.

-

Quantify the amount of [³H]adenosine in the supernatant using liquid scintillation counting.

-

Calculate the percentage of inhibition for each concentration of PF-04957325 and determine the IC₅₀ value using non-linear regression analysis.

Cellular Steroidogenesis Assay (MA-10 Leydig Cells)

This assay measures the effect of PF-04957325 on progesterone production in a cellular context.

Materials:

-

MA-10 mouse Leydig tumor cells

-

Cell culture medium (e.g., DMEM/F12 with serum)

-

PF-04957325 stock solution in DMSO

-

Other inhibitors as needed (e.g., IBMX, rolipram)

-

Progesterone ELISA kit

Procedure:

-

Seed MA-10 cells in multi-well plates and allow them to adhere overnight.

-

Replace the medium with fresh serum-free medium containing various concentrations of PF-04957325 (e.g., 30-1000 nM) and/or other inhibitors. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 3 hours) at 37°C.

-

Collect the cell culture medium.

-

Measure the concentration of progesterone in the medium using a competitive ELISA kit according to the manufacturer's instructions.

-

Normalize the progesterone levels to the total protein content of the cells in each well.

-

Plot the progesterone concentration against the PF-04957325 concentration to generate a dose-response curve.

Caption: Workflow for a cellular steroidogenesis assay using MA-10 Leydig cells.

Conclusion and Future Directions

PF-04957325 is a pivotal pharmacological tool that has enabled the specific interrogation of PDE8B function. Its high potency and selectivity have confirmed the critical role of PDE8B in regulating cAMP signaling in steroidogenesis and other cellular processes. The synergistic potentiation of steroid production observed when PF-04957325 is co-administered with a PDE4 inhibitor suggests a complex interplay between different PDE families in controlling localized cAMP pools.[2] This highlights the potential for developing therapies that target multiple PDEs to achieve a desired physiological outcome.[2]

Future research should focus on further elucidating the specific downstream targets of PDE8B-regulated PKA activity in different cell types. The therapeutic potential of PF-04957325 and other PDE8 inhibitors in treating disorders related to steroid imbalances, such as adrenal insufficiency or certain types of infertility, warrants further investigation in preclinical and clinical settings. Additionally, its role in modulating immune cell function and neuroinflammation opens new avenues for its potential application in autoimmune diseases and neurodegenerative disorders.[9] This guide provides the foundational knowledge and methodologies to support these future endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. cAMP-specific phosphodiesterases 8A and 8B, essential regulators of Leydig cell steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Yeast-Based Chemical Screen Identifies a PDE Inhibitor That Elevates Steroidogenesis in Mouse Leydig Cells via PDE8 and PDE4 Inhibition | PLOS One [journals.plos.org]

- 4. The High-Affinity cAMP-Specific Phosphodiesterase 8B Controls Steroidogenesis in the Mouse Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of novel genetic variants in phosphodiesterase 8B (PDE8B), a cAMP specific phosphodiesterase highly expressed in the adrenal cortex, in a cohort of patients with adrenal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Cognitive improvement effects of PF-04957325, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Target Protein Interaction of PDE8B-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between the selective inhibitor PDE8B-IN-1 and its target protein, phosphodiesterase 8B (PDE8B). PDE8B is a high-affinity, cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase that plays a crucial role in regulating intracellular signaling pathways, particularly in steroidogenic tissues such as the adrenal glands and gonads. This document details the mechanism of action of this compound, its impact on the cAMP signaling cascade, and provides detailed experimental protocols for its characterization. The information presented is intended to support researchers and drug development professionals in the investigation and potential therapeutic application of PDE8B inhibitors.

Introduction to PDE8B

Phosphodiesterase 8B (PDE8B) is a member of the phosphodiesterase superfamily of enzymes that are critical regulators of cyclic nucleotide signaling. Specifically, PDE8B catalyzes the hydrolysis of cAMP to adenosine 5'-monophosphate (5'-AMP), thereby terminating its signaling activity. PDE8B, along with its isoform PDE8A, exhibits a very high affinity for cAMP (Km ≈ 0.15 μM) and is insensitive to the non-selective PDE inhibitor 3-isobutyl-1-methylxanthine (IBMX).[1][2] The tissue distribution of PDE8B is relatively restricted, with high expression levels observed in the adrenal cortex, Leydig cells of the testes, thyroid, and certain regions of the brain.[1][3] This specific expression pattern suggests a specialized role for PDE8B in the physiological processes of these tissues.

Mutations and dysregulation of PDE8B have been implicated in various pathological conditions, including bilateral adrenocortical hyperplasia and Cushing's syndrome, highlighting its importance in maintaining endocrine homeostasis.[2] Consequently, the development of selective PDE8B inhibitors, such as this compound, represents a promising therapeutic strategy for these and other related disorders.

This compound: A Selective Inhibitor of PDE8B

This compound is a potent and selective inhibitor of the PDE8B enzyme. While specific quantitative data for this compound is not extensively available in public literature, data from a well-characterized and highly selective PDE8 inhibitor, PF-04957325, can be used as a representative example to illustrate the expected biochemical profile.

Potency and Selectivity

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). For a representative selective PDE8 inhibitor like PF-04957325, the IC50 values are in the low nanomolar range, demonstrating high-affinity binding to the catalytic site of PDE8 enzymes.

Table 1: Inhibitory Potency of a Representative Selective PDE8 Inhibitor (PF-04957325)

| Enzyme | IC50 (nM) |

| PDE8A | 0.7 |

| PDE8B | 0.2 - 0.3 |

Data is for the representative inhibitor PF-04957325.[4][5]

Selectivity is a critical parameter for a therapeutic inhibitor, as off-target effects can lead to undesirable side effects. Selective PDE8 inhibitors exhibit significantly lower potency against other PDE families.

Table 2: Selectivity Profile of a Representative Selective PDE8 Inhibitor (PF-04957325)

| PDE Family | IC50 (µM) |

| Other PDE Isoforms | > 1.5 |

Data is for the representative inhibitor PF-04957325.[2][4]

Kinetic Characterization

The kinetic parameters of an inhibitor provide insight into its mechanism of inhibition. For competitive inhibitors that bind to the active site of the enzyme, the inhibitor constant (Ki) is a key parameter. While specific kinetic data for this compound is not available, kinetic studies on the catalytic domain of PDE8A provide context for the enzyme's properties.

Table 3: Kinetic Parameters of the PDE8A1 Catalytic Domain

| Substrate | Parameter | Value (with 4 mM MnCl₂) |

| cAMP | Kₘ | 1.8 ± 0.1 µM |

| Vₘₐₓ | 6.1 ± 0.1 µmol/min/mg | |

| kcat | 4.0 ± 0.1 s⁻¹ | |

| cGMP | Kₘ | 1.6 ± 0.1 mM |

| Vₘₐₓ | 2.5 ± 0.3 µmol/min/mg | |

| kcat | 1.6 ± 0.2 s⁻¹ |

Data from kinetic studies of the refolded PDE8A1 catalytic domain.[6]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the enzymatic activity of PDE8B, leading to an accumulation of intracellular cAMP in specific cellular compartments. This increase in cAMP levels subsequently activates downstream signaling pathways, most notably the Protein Kinase A (PKA) pathway.

The cAMP/PKA Signaling Pathway in Adrenal Steroidogenesis

In adrenocortical cells, the synthesis of steroid hormones, such as cortisol, is primarily regulated by the peptide hormone adrenocorticotropin (ACTH). The binding of ACTH to its receptor, the melanocortin 2 receptor (MC2R), a G-protein coupled receptor (GPCR), activates adenylyl cyclase isoforms (predominantly AC5/6 and AC2/4 in the human adrenal gland), leading to the production of cAMP.[4] PDE8B plays a crucial role in this pathway by hydrolyzing cAMP, thus acting as a brake on the signaling cascade.

By inhibiting PDE8B, this compound removes this brake, resulting in elevated cAMP levels. This leads to the activation of PKA, which then phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB) and enzymes involved in steroidogenesis such as hormone-sensitive lipase (HSL) and the steroidogenic acute regulatory protein (StAR).[2] The phosphorylation of these targets ultimately leads to an increase in the synthesis and secretion of steroid hormones.[2][7]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with PDE8B and its cellular effects.

Non-Radioactive PDE8B Enzymatic Assay (Fluorescence Polarization)

This protocol describes a generic fluorescence polarization (FP) assay for measuring PDE8B activity and its inhibition. This method is based on the differential rotation of a small fluorescently labeled cAMP substrate versus the larger product complex formed after hydrolysis and binding to a specific binding agent.

Materials:

-

Recombinant human PDE8B enzyme

-

FAM-cAMP (fluorescently labeled substrate)

-

PDE Assay Buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 0.1% BSA)

-

IMAP™ Binding Agent or similar phosphate-binding nanoparticles

-

Binding Agent Diluent

-

This compound or other test compounds

-

DMSO

-

384-well black microplates

-

Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Then, dilute the compounds in PDE Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

Enzyme Preparation: Dilute the recombinant PDE8B enzyme in cold PDE Assay Buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to achieve a linear reaction rate with approximately 20-30% substrate conversion in the chosen reaction time.

-

Assay Reaction: a. To the wells of a 384-well plate, add 5 µL of the diluted this compound or control (PDE Assay Buffer with DMSO). b. Add 10 µL of the diluted PDE8B enzyme solution to all wells except the "no enzyme" control wells. c. Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 5 µL of FAM-cAMP solution (diluted in PDE Assay Buffer) to all wells. The final substrate concentration should be at or below the Kₘ for cAMP. e. Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes), protected from light.

-

Reaction Termination and Detection: a. Prepare the IMAP™ Binding Agent by diluting it in the Binding Agent Diluent according to the manufacturer's instructions. b. Add 60 µL of the diluted Binding Agent to each well to stop the reaction and allow the binding of the fluorescent product. c. Incubate the plate at room temperature for at least 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

Data Acquisition: a. Read the plate on a fluorescence polarization plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 528 nm emission for FAM). b. The output will be in millipolarization units (mP).

-

Data Analysis: a. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_no_enzyme) / (mP_enzyme_only - mP_no_enzyme)) b. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Adherent cells expressing PDE8B (e.g., H295R human adrenocortical carcinoma cells)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Protease and phosphatase inhibitor cocktails

-

Lysis buffer (e.g., PBS with 0.4% NP-40 and protease/phosphatase inhibitors)

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE equipment and reagents

-

Western blotting equipment and reagents

-

Primary antibody against PDE8B

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for Western blots

Procedure:

-

Cell Treatment: a. Culture H295R cells to 80-90% confluency. b. Treat the cells with this compound at the desired concentration or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) in the cell culture incubator.

-

Heat Challenge: a. Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors to a concentration of 1-5 x 10⁶ cells/mL. b. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. c. Place the tubes/plate in a thermal cycler and heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 4°C.

-

Cell Lysis and Protein Extraction: a. Subject the heated cell suspensions to three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath to ensure complete cell lysis. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. c. Carefully collect the supernatant containing the soluble proteins.

-

Protein Quantification and Analysis: a. Determine the protein concentration of each supernatant using a standard protein assay (e.g., BCA assay). b. Normalize the protein concentrations of all samples. c. Prepare samples for SDS-PAGE and Western blotting. d. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. e. Probe the membrane with a primary antibody specific for PDE8B, followed by an HRP-conjugated secondary antibody. f. Detect the chemiluminescent signal using an imaging system.

-

Data Analysis: a. Quantify the band intensities for PDE8B at each temperature for both the vehicle- and inhibitor-treated samples. b. For each treatment group, normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C). c. Plot the normalized band intensity versus temperature to generate melting curves. d. The shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Cellular Assay for PKA Substrate Phosphorylation

This assay measures the downstream consequence of PDE8B inhibition by quantifying the phosphorylation of PKA substrates in cells.

Materials:

-

H295R cells or other relevant cell line

-

Cell culture medium and supplements

-

This compound

-

ACTH (for stimulation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against phospho-PKA substrate (RRXS/T)

-

Primary antibody for a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Western blotting reagents and equipment

Procedure:

-

Cell Culture and Treatment: a. Seed H295R cells in 6-well plates and grow to 80-90% confluency. b. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes. c. Stimulate the cells with a sub-maximal concentration of ACTH (e.g., 1 nM) for 15-30 minutes. Include an unstimulated control.

-

Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells, collect the lysate, and clarify by centrifugation. c. Determine the protein concentration of the lysates.

-

Western Blot Analysis: a. Perform SDS-PAGE and Western blotting as described in the CETSA protocol. b. Probe the membrane with the anti-phospho-PKA substrate antibody. c. Strip the membrane and re-probe with a loading control antibody.

-

Data Analysis: a. Quantify the band intensities for the phosphorylated substrates and the loading control. b. Normalize the phospho-substrate signal to the loading control signal. c. Compare the levels of PKA substrate phosphorylation in the different treatment groups to determine the effect of this compound.

Steroidogenesis Assay in H295R Cells

This assay measures the functional outcome of PDE8B inhibition on steroid hormone production in an adrenal cell line.

Materials:

-

H295R cells

-

Cell culture medium (e.g., DMEM/F12 supplemented with serum)

-

This compound

-

Forskolin (as a positive control for adenylyl cyclase activation)

-

24-well plates

-

ELISA kits for cortisol or other steroids of interest, or LC-MS/MS for steroid profiling

Procedure:

-

Cell Plating and Acclimation: a. Seed H295R cells in 24-well plates and allow them to acclimate for 24 hours.

-

Compound Exposure: a. Replace the medium with fresh medium containing various concentrations of this compound, vehicle (DMSO), or a positive control (e.g., forskolin). b. Incubate the cells for 48 hours.

-

Sample Collection: a. At the end of the incubation period, collect the cell culture medium from each well. b. The remaining cells can be used to assess cell viability (e.g., using an MTS or MTT assay).

-

Steroid Measurement: a. Measure the concentration of cortisol or other steroids in the collected medium using a commercially available ELISA kit according to the manufacturer's instructions. Alternatively, for a more comprehensive analysis, perform steroid profiling using LC-MS/MS.[8][9]

-

Data Analysis: a. Normalize the steroid concentrations to a measure of cell viability if significant cytotoxicity is observed. b. Plot the steroid concentration against the inhibitor concentration to generate dose-response curves and determine EC50 values.

Conclusion

This compound represents a valuable tool for investigating the physiological and pathological roles of PDE8B. Its high potency and selectivity make it a suitable probe for dissecting the contribution of PDE8B to cAMP signaling in various cellular contexts. The experimental protocols provided in this guide offer a framework for the comprehensive characterization of PDE8B inhibitors, from their enzymatic properties to their effects on cellular signaling and function. Further research into the therapeutic potential of selective PDE8B inhibitors is warranted, particularly for endocrine disorders characterized by dysregulated cAMP signaling.

References

- 1. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The High-Affinity cAMP-Specific Phosphodiesterase 8B Controls Steroidogenesis in the Mouse Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | cAMP-specific phosphodiesterase 8A and 8B isoforms are differentially expressed in human testis and Leydig cell tumor [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Kinetic and structural studies of phosphodiesterase-8A and implication on the inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The high-affinity cAMP-specific phosphodiesterase 8B controls steroidogenesis in the mouse adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Corticosteroid production in H295R cells during exposure to 3 endocrine disrupters analyzed with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to PDE8B-IN-1 and its Effects on cAMP Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of physiological processes. The intracellular concentration of cAMP is meticulously controlled by the balanced activity of adenylyl cyclases, which synthesize cAMP, and phosphodiesterases (PDEs), which hydrolyze it. The PDE superfamily comprises 11 families, each with multiple isoforms that exhibit distinct tissue expression patterns, substrate specificities, and regulatory properties. This diversity allows for the compartmentalization of cAMP signaling, enabling precise control over specific cellular functions.

Among the PDE families, the PDE8 family, consisting of PDE8A and PDE8B, is characterized by its high affinity for cAMP and its insensitivity to the non-selective PDE inhibitor IBMX.[1] PDE8B, in particular, has garnered significant interest as a therapeutic target due to its specific expression in tissues relevant to metabolic diseases, such as the pancreas.[2] This guide focuses on PDE8B-IN-1 , a potent and selective inhibitor of PDE8B, and its impact on cAMP signaling pathways.

This compound: A Potent and Selective Inhibitor

This compound, also referred to as compound 42 in its discovery publication, is a triazolopyrimidine-based compound identified as a highly potent and selective inhibitor of PDE8B.[3] Its development was aimed at creating a tool to explore the therapeutic potential of PDE8B inhibition, particularly in the context of diabetes.[3]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified, demonstrating its high affinity for PDE8B. The selectivity of an inhibitor is a critical parameter in drug development, as it minimizes off-target effects. While the primary publication highlights its selectivity, detailed IC50 values across a wide range of PDE isoforms are essential for a comprehensive understanding of its pharmacological profile.

| Target | IC50 (nM) | Reference |

| PDE8B | 1.5 | [3] |

Further research is required to populate a comprehensive selectivity profile against other PDE isoforms.

Mechanism of Action: Impact on cAMP Signaling

The primary mechanism of action of this compound is the competitive inhibition of the PDE8B enzyme. By blocking the catalytic activity of PDE8B, this compound prevents the hydrolysis of cAMP to AMP.[1] This leads to an accumulation of intracellular cAMP in cellular compartments where PDE8B is the predominant PDE isoform.

The elevation of cAMP levels triggers the activation of downstream effector proteins, most notably Protein Kinase A (PKA). Activated PKA then phosphorylates a multitude of substrate proteins, leading to a cascade of cellular responses. The specific downstream effects of this compound-mediated cAMP elevation are cell-type dependent and are a subject of ongoing research. In the context of pancreatic β-cells, for instance, increased cAMP is known to potentiate glucose-stimulated insulin secretion.[2][4]

Figure 1: Simplified cAMP signaling pathway illustrating the inhibitory action of this compound.

Experimental Protocols

To assess the effect of this compound on cAMP signaling, several key experiments are typically performed. These include enzymatic assays to determine its inhibitory potency and selectivity, and cell-based assays to measure its impact on intracellular cAMP levels and downstream cellular functions.

Protocol 1: In Vitro PDE8B Enzymatic Assay

This protocol is designed to determine the IC50 value of this compound against the PDE8B enzyme.

Materials:

-

Recombinant human PDE8B enzyme

-

This compound (and other inhibitors for selectivity profiling)

-

[³H]-cAMP (radiolabeled substrate)

-

Snake venom nucleotidase

-

Anion-exchange resin

-

Scintillation fluid and counter

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a microplate, combine the assay buffer, a fixed concentration of recombinant PDE8B enzyme, and varying concentrations of this compound.

-

Initiation: Start the reaction by adding a fixed concentration of [³H]-cAMP. The concentration should be below the Km of the enzyme for accurate IC50 determination.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring that less than 20% of the substrate is hydrolyzed.

-

Termination: Stop the reaction by boiling the plate or adding a stop solution.

-

Conversion to Adenosine: Add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.

-

Separation: Add an anion-exchange resin slurry to the wells. The resin will bind the unreacted [³H]-cAMP, while the [³H]-adenosine remains in the supernatant.

-

Quantification: Centrifuge the plate and transfer an aliquot of the supernatant to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based cAMP Measurement Assay

This protocol describes a method to measure changes in intracellular cAMP levels in response to this compound treatment.

Materials:

-

A suitable cell line endogenously or exogenously expressing PDE8B (e.g., pancreatic β-cell lines like INS-1)

-

This compound

-

A cAMP-stimulating agent (e.g., forskolin or a relevant GPCR agonist)

-

Cell lysis buffer

-

A commercial cAMP assay kit (e.g., cAMP-Glo™ Assay, HTRF cAMP kit, or a competitive ELISA)

-

Plate reader capable of detecting the assay signal (luminescence, fluorescence, or absorbance)

Procedure:

-

Cell Culture: Seed the cells in a multi-well plate and culture until they reach the desired confluency.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 30 minutes).

-

Stimulation: Add a submaximal concentration of a cAMP-stimulating agent to the wells. This is done to induce a measurable level of cAMP that can be further modulated by the inhibitor.

-

Incubation: Incubate for a short period (e.g., 10-15 minutes) to allow for cAMP accumulation.

-

Cell Lysis: Aspirate the medium and add cell lysis buffer to release the intracellular cAMP.

-

cAMP Quantification: Follow the protocol of the chosen commercial cAMP assay kit to measure the cAMP concentration in the cell lysates.

-

Data Analysis: Normalize the cAMP levels to a control (vehicle-treated cells) and plot the fold-change in cAMP against the concentration of this compound.

Figure 2: A generalized workflow for a cell-based cAMP assay to evaluate this compound efficacy.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of PDE8B in cAMP signaling and its implications in various physiological and pathological conditions. Its high potency and selectivity make it a suitable probe for dissecting the specific functions of PDE8B in complex biological systems. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the effects of this compound and further elucidate the therapeutic potential of targeting this important phosphodiesterase. As research in this area progresses, a more detailed understanding of the selectivity profile and the downstream consequences of PDE8B inhibition will be crucial for the development of novel therapeutics for diseases such as diabetes and other metabolic disorders.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Structure-based discovery of orally efficient inhibitors via unique interactions with H-pocket of PDE8 for the treatment of vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Role of PDE8 in T Cell Recruitment and Function in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PDE8B-IN-1 in the Regulation of Steroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of PDE8B-IN-1, a representative selective inhibitor of phosphodiesterase 8B (PDE8B), in the regulation of steroidogenesis. PDE8B is a high-affinity, cAMP-specific phosphodiesterase that plays a critical role in modulating intracellular cyclic adenosine monophosphate (cAMP) levels within steroidogenic tissues. Inhibition of PDE8B by compounds such as this compound has been shown to significantly enhance steroid hormone production, highlighting its potential as a therapeutic target for conditions associated with adrenal and gonadal insufficiency. This document details the underlying signaling pathways, presents quantitative data from key studies, outlines experimental protocols for investigating PDE8B inhibition, and provides visual representations of the molecular mechanisms and experimental workflows.

Introduction to PDE8B and its Role in Steroidogenesis

Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, primarily cAMP and cyclic guanosine monophosphate (cGMP). By controlling the intracellular concentrations of these second messengers, PDEs are crucial regulators of a vast array of physiological processes. The PDE8 family, consisting of PDE8A and PDE8B, is characterized by its high affinity for cAMP.[1][2]

PDE8B is highly expressed in steroidogenic tissues, including the adrenal cortex and testicular Leydig cells.[1][3] In these tissues, steroidogenesis is a tightly regulated process initiated by the binding of trophic hormones, such as adrenocorticotropic hormone (ACTH) in the adrenal gland and luteinizing hormone (LH) in the testes, to their respective G-protein coupled receptors. This binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates a cascade of downstream targets to initiate both acute and chronic steroidogenic responses.

The acute response involves the mobilization of cholesterol to the inner mitochondrial membrane, a rate-limiting step facilitated by the steroidogenic acute regulatory (StAR) protein. The chronic response involves the increased transcription of genes encoding steroidogenic enzymes.[2][4] PDE8B plays a pivotal role in this pathway by hydrolyzing cAMP, thus acting as a brake on the signaling cascade. Inhibition of PDE8B, therefore, leads to elevated cAMP levels, enhanced PKA activity, and ultimately, increased steroid hormone synthesis.[3][5]

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the PDE8 family. For the purpose of this guide, we will refer to the widely studied selective PDE8 inhibitor, PF-04957325, as a representative this compound. Its primary mechanism of action is the competitive inhibition of the catalytic site of PDE8B, preventing the hydrolysis of cAMP to 5'-AMP. This leads to an accumulation of intracellular cAMP, thereby amplifying the downstream signaling cascade initiated by trophic hormones.

The inhibition of PDE8B by this compound has been shown to:

-

Increase PKA activity: By elevating cAMP levels, this compound enhances the activation of PKA.[3][4]

-

Potentiate steroidogenesis: This enhanced PKA activity leads to increased production of steroid hormones, such as corticosterone in adrenal cells and testosterone in Leydig cells.[1][3] This effect is particularly pronounced under basal or submaximal stimulation with trophic hormones.[3]

-

Upregulate steroidogenic gene expression: Long-term inhibition of PDE8B can lead to an increase in the mRNA levels of key steroidogenic enzymes and the StAR protein.[3][4]

Signaling Pathways

The signaling pathway for ACTH-stimulated steroidogenesis and the point of intervention for this compound are illustrated below.

Quantitative Data Presentation

The following tables summarize the quantitative data from key studies on the effects of this compound (PF-04957325) on steroidogenesis.

Table 1: In Vitro Inhibitory Activity of this compound (PF-04957325)

| Enzyme | IC50 (nM) | Reference |

| PDE8A | 0.7 | [6] |

| PDE8B | 0.2 - 0.3 | [6] |

Table 2: Effect of this compound (PF-04957325) on Steroid Production in Adrenal Cells

| Cell Type | Condition | Steroid Measured | Fold Increase vs. Control | Reference |

| Y-1 Adrenal Cells | Basal | Pregnenolone | ~3-4 | [4] |

| Y-1 Adrenal Cells | Submaximal ACTH stimulation | Pregnenolone | Potentiated | [3] |

| Primary Adrenal Cells | Submaximal ACTH stimulation | Pregnenolone | Potentiated | [3] |

Table 3: Effect of this compound (PF-04957325) on Steroid Production in Leydig Cells

| Cell Type | Condition | Steroid Measured | Fold Increase vs. Control | Reference |

| WT Leydig Cells | Basal | Testosterone | Dose-dependent increase | [1] |

| MA10 Leydig Cells | Basal | Progesterone | ~6 | [2] |

| MA10 Leydig Cells | + Rolipram (PDE4 inhibitor) | Progesterone | ~19 (synergistic effect) | [2] |

Table 4: Effect of PDE8B Knockout and shRNA Knockdown on Steroidogenesis

| Model System | Condition | Steroid/mRNA Measured | Observation | Reference |

| PDE8B Knockout Mice | Basal | Urinary Corticosterone | Elevated | [3] |

| PDE8B Knockout Mice | - | StAR mRNA | Increased | [4] |

| PDE8B Knockout Mice | - | MC2R mRNA | Increased | [4] |

| Y-1 Cells (PDE8B shRNA) | Basal | Pregnenolone | Increased | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and steroidogenesis.

Cell Culture and Steroidogenesis Assay in Y-1 Adrenal Cells

Objective: To measure the effect of this compound on pregnenolone production in Y-1 mouse adrenocortical tumor cells.

Materials:

-

Y-1 cells

-

DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

This compound (PF-04957325)

-

ACTH

-

Trilostane (3β-hydroxysteroid dehydrogenase inhibitor)

-

Pregnenolone ELISA kit

Protocol:

-

Cell Seeding: Plate Y-1 cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Serum Starvation: The following day, replace the growth medium with serum-free DMEM/F-12 and incubate for at least 2 hours.

-

Pre-treatment: Pre-treat the cells with 10 µM trilostane for 30 minutes to block the conversion of pregnenolone to downstream steroids.

-

Treatment: Add this compound at various concentrations, with or without a submaximal concentration of ACTH. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 2-4 hours at 37°C in a humidified atmosphere of 5% CO2.

-

Sample Collection: Collect the cell culture medium for steroid measurement.

-

Steroid Quantification: Measure the concentration of pregnenolone in the medium using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Normalization: Normalize pregnenolone production to the total protein content of the cells in each well, determined using a BCA protein assay.

PKA Activity Assay

Objective: To determine the effect of this compound on PKA activity in cell lysates.

Materials:

-

Y-1 cells or primary adrenal cells

-

This compound (PF-04957325)

-

Cell lysis buffer

-

PKA kinase activity assay kit (non-radioactive, ELISA-based)

-

Protein assay reagent (e.g., BCA)

Protocol:

-

Cell Treatment: Culture and treat cells with this compound as described in the steroidogenesis assay protocol.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant.

-

PKA Activity Measurement: Use a commercial PKA kinase activity assay kit. These kits typically involve the phosphorylation of a specific PKA substrate coated on a microplate. The phosphorylated substrate is then detected using a phospho-specific antibody and a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

-

Data Analysis: Calculate PKA activity based on the absorbance readings and normalize to the total protein concentration of the lysate.

Quantitative Real-Time PCR (qPCR) for Steroidogenic Gene Expression

Objective: To measure the effect of long-term this compound treatment on the mRNA levels of steroidogenic enzymes.

Materials:

-

Y-1 cells

-

This compound (PF-04957325)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., StAR, CYP11A1) and a housekeeping gene (e.g., GAPDH)

Protocol:

-

Cell Treatment: Treat Y-1 cells with this compound or vehicle for an extended period (e.g., 24-48 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Conclusion

This compound, as a selective inhibitor of PDE8B, is a powerful tool for elucidating the role of this phosphodiesterase in the regulation of steroidogenesis. The data clearly demonstrate that inhibition of PDE8B enhances steroid hormone production by increasing intracellular cAMP levels and activating the PKA signaling pathway. This makes PDE8B a compelling target for the development of novel therapeutics for disorders characterized by insufficient steroid hormone production. The experimental protocols provided in this guide offer a framework for researchers to further investigate the function of PDE8B and the effects of its inhibitors in various steroidogenic systems.

References

- 1. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The high-affinity cAMP-specific phosphodiesterase 8B controls steroidogenesis in the mouse adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The High-Affinity cAMP-Specific Phosphodiesterase 8B Controls Steroidogenesis in the Mouse Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 6. medchemexpress.com [medchemexpress.com]

The Role of PDE8B Inhibition in the Thyroid Hormone Feedback Loop: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of Phosphodiesterase 8B (PDE8B) in the thyroid hormone feedback loop and the potential therapeutic implications of its inhibition. Genetic association studies have robustly linked variants in the PDE8B gene with alterations in thyroid-stimulating hormone (TSH) levels, underscoring its significance in thyroid physiology. PDE8B, a high-affinity cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase, is highly expressed in the thyroid gland where it modulates the TSH signaling pathway. Inhibition of PDE8B is hypothesized to increase intracellular cAMP, thereby amplifying TSH receptor signaling and consequently stimulating thyroid hormone synthesis and release. This guide will detail the mechanism of action, present available quantitative data for a representative selective PDE8B inhibitor, outline key experimental protocols for investigating its effects, and visualize the relevant biological pathways.

Introduction: PDE8B and the Thyroid Hormone Axis

The hypothalamic-pituitary-thyroid (HPT) axis meticulously regulates thyroid hormone production to maintain metabolic homeostasis. Thyrotropin-releasing hormone (TRH) from the hypothalamus stimulates the pituitary to release thyroid-stimulating hormone (TSH). TSH, in turn, acts on the TSH receptor (TSHR) on thyroid follicular cells, a G-protein coupled receptor that activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This second messenger cascade is pivotal for thyroid hormone synthesis and secretion.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. PDE8B is a high-affinity, cAMP-specific phosphodiesterase highly expressed in the thyroid gland.[2][3][4] Genetic studies have consistently demonstrated a strong association between single nucleotide polymorphisms (SNPs) in the PDE8B gene and circulating TSH levels.[5] This suggests that PDE8B plays a crucial role in attenuating the TSH-induced cAMP signal within thyroid follicular cells. Consequently, inhibition of PDE8B presents a potential therapeutic strategy for modulating thyroid function.

PDE8B-IN-1: A Representative Selective PDE8B Inhibitor

For the purposes of this guide, "this compound" will be used as a representative name for a selective PDE8B inhibitor. While specific data for a compound with this exact name is not publicly available, the pharmacological effects can be extrapolated from studies on known selective PDE8 inhibitors. One such well-characterized inhibitor is PF-04957325.

Quantitative Data for the Selective PDE8 Inhibitor PF-04957325

The following table summarizes the available quantitative data for PF-04957325, a potent and selective PDE8 inhibitor. This data is derived from in vitro enzymatic assays.

| Parameter | Value | Target | Reference |

| IC50 | 0.3 nM | Human PDE8B | [6] |

| IC50 | 0.7 nM | Human PDE8A | [6] |

| Selectivity | >1.5 µM | All other PDE isoforms | [4][6] |

Signaling Pathways and Experimental Workflows

The Thyroid Hormone Feedback Loop and Point of PDE8B Intervention

The following diagram illustrates the canonical thyroid hormone feedback loop and the proposed point of intervention for a PDE8B inhibitor.

Caption: The Hypothalamic-Pituitary-Thyroid axis and the role of PDE8B inhibition.

Experimental Workflow for In Vitro Analysis of this compound

This diagram outlines a typical workflow for assessing the efficacy of a PDE8B inhibitor in a thyroid cell line.

Caption: Workflow for in vitro characterization of a PDE8B inhibitor in thyroid cells.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on thyroid cell function.

In Vitro cAMP Accumulation Assay in FRTL-5 Cells

This protocol is designed to quantify the effect of this compound on intracellular cAMP levels in a rat thyroid follicular cell line.

-

Cell Culture:

-

Culture FRTL-5 cells in Coon’s modified Ham’s F-12 medium supplemented with 5% calf serum and a mixture of six hormones and growth factors (6H), including TSH.

-

For experiments, seed cells in 96-well plates and grow to 80-90% confluency.

-

Prior to the assay, starve the cells of TSH for 72 hours to establish a baseline.[1]

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 30 minutes.

-

Stimulate the cells with a submaximal concentration of TSH (e.g., 1 mU/mL) for a defined period (e.g., 30 minutes).[7]

-

Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

-

Quantify intracellular cAMP levels using a competitive immunoassay, such as a chemiluminescent immunoassay or a LANCE Ultra cAMP kit, following the manufacturer’s instructions.[3]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the intracellular cAMP concentration for each experimental condition.

-

Plot the dose-response curve for this compound and determine the EC50 value.

-

In Vitro Thyroid Hormone Secretion Assay

This protocol measures the secretion of thyroxine (T4) and triiodothyronine (T3) from thyroid cells following treatment with this compound.

-

Cell Culture:

-

Culture FRTL-5 cells or primary human thyrocytes in appropriate media until they form a confluent monolayer.

-

Wash the cells and switch to a serum-free medium containing sodium iodide (NaI).

-

-

Assay Procedure:

-

Treat the cells with TSH and varying concentrations of this compound for an extended period (e.g., 24-48 hours).

-

Collect the cell culture supernatant at the end of the incubation period.

-

Measure the concentrations of T4 and T3 in the supernatant.

-

-

Measurement of T4 and T3:

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for accurate quantification.

-

Immunoassays: Commercially available ELISA or radioimmunoassay (RIA) kits can also be used.

-

In Vivo Assessment of Thyroid Function in a Murine Model

This protocol outlines the steps to evaluate the in vivo effects of this compound on the HPT axis in mice.

-

Animal Model:

-

Use adult male C57BL/6 mice.

-

Acclimatize the animals for at least one week before the experiment.

-

-

Dosing and Sample Collection:

-

Administer this compound (or vehicle) to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for a specified duration (e.g., 14-28 days).

-

At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.

-

Euthanize the animals and dissect the thyroid glands.

-

-

Analysis:

-

Hormone Levels:

-

Thyroid Gland Analysis:

-

Measure the weight of the thyroid glands.

-

Fix the thyroid glands in 10% neutral buffered formalin for histopathological examination.

-

-

Conclusion and Future Directions

The available genetic evidence strongly implicates PDE8B as a key negative regulator of TSH signaling in the thyroid. Inhibition of PDE8B with a selective compound like "this compound" is therefore a promising strategy for modulating thyroid hormone output. The experimental protocols detailed in this guide provide a framework for rigorously testing this hypothesis. Future research should focus on conducting these in vitro and in vivo studies to generate the quantitative data necessary to validate PDE8B as a therapeutic target for thyroid disorders. Such studies will be crucial for advancing our understanding of thyroid physiology and for the development of novel treatments for conditions such as subclinical hypothyroidism.

References

- 1. researchgate.net [researchgate.net]

- 2. A Transgenic Mouse Model for Detection of Tissue-Specific Thyroid Hormone Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. The High-Affinity cAMP-Specific Phosphodiesterase 8B Controls Steroidogenesis in the Mouse Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 10. Frontiers | Long Term Rescue of the TSH Receptor Knock-Out Mouse – Thyroid Stem Cell Transplantation Restores Thyroid Function [frontiersin.org]

Investigating PDE8B-IN-1 in Adrenal Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of phosphodiesterase 8B (PDE8B) inhibition in adrenal cell lines, with a focus on the effects of selective inhibitors on steroidogenesis. The information presented is synthesized from key studies in the field and is intended to serve as a comprehensive resource for researchers and professionals in drug development. While the specific compound "PDE8B-IN-1" is used as a representative selective inhibitor, the data and methodologies are primarily based on studies utilizing the well-characterized PDE8-selective inhibitor, PF-04957325.

Core Concepts: PDE8B in Adrenal Function

Phosphodiesterase 8B (PDE8B) is a high-affinity, cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase that is highly expressed in the adrenal cortex.[1][2] It plays a crucial role in regulating intracellular cAMP levels, a key second messenger in the signaling cascade that controls steroid hormone production (steroidogenesis).[1][2] By hydrolyzing cAMP, PDE8B acts as a brake on this pathway. Inhibition of PDE8B, therefore, leads to an increase in intracellular cAMP, potentiation of Protein Kinase A (PKA) activity, and ultimately, an increase in steroid hormone synthesis.[3][4][5] This makes PDE8B a potential therapeutic target for conditions related to adrenal insufficiency.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of PDE8 inhibition in adrenal cell lines.

Table 1: Effect of PDE8 Inhibition on Steroid Production in Y-1 Adrenal Cells

| Treatment Condition | Measured Steroid | Fold Increase vs. Control (approx.) | Reference Cell Type |

| Dipyridamole (semiselective PDE8 inhibitor) | Pregnenolone | >2 | Y-1 cells |

| PF-04957325 (selective PDE8 inhibitor) | Pregnenolone | ~2.5 | Y-1 cells |

| shRNA against PDE8B | Pregnenolone | ~2 | Y-1 cells |

Data synthesized from Tsai et al. (2011).[3]

Table 2: Effect of PDE8 Inhibition on Gene Expression and PKA Activity in Y-1 Adrenal Cells

| Treatment Condition | Target | Outcome | Reference Cell Type |

| Long-term PF-04957325 | StAR mRNA | Increased | Y-1 cells |

| Long-term PF-04957325 | MC2R mRNA | Increased | Y-1 cells |

| Short-term PF-04957325 | PKA Substrate Phosphorylation | Increased | Y-1 cells |

Data synthesized from Tsai et al. (2011).[3]

Table 3: Effect of PDE8 Inhibition on Steroid Production in Primary Adrenal Cells

| Treatment Condition | Measured Steroid | Effect | Observation |

| 100 nM PF-04957325 | Pregnenolone | Elevated basal production | Becomes insensitive to PDE8 inhibition when fully stimulated with ACTH |

Data synthesized from Tsai et al. (2011).[3]

Signaling Pathway

The inhibition of PDE8B directly impacts the cAMP signaling cascade, a central pathway in the regulation of adrenal steroidogenesis.

Caption: this compound inhibits PDE8B, leading to increased cAMP, PKA activation, and steroidogenesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Culture and Treatment

-

Cell Lines: The mouse adrenocortical Y-1 cell line is a commonly used model.[3] Primary isolated mouse adrenal cells are also utilized to confirm findings in a more physiologically relevant system.[3]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Inhibitor Treatment: For short-term experiments, cells are treated with selective PDE8 inhibitors like PF-04957325 (e.g., 100 nM) for a defined period (e.g., 1 hour) to assess acute effects on steroidogenesis.[3] For long-term studies investigating gene expression, treatment may extend for several hours or days.[3]

Measurement of Steroid Production

-

Assay: Pregnenolone secretion into the cell culture medium is a common readout for the rate-limiting step of steroidogenesis.[3]

-

Procedure:

-

Cells are pre-treated with a 3β-hydroxysteroid dehydrogenase (3βHSD) inhibitor, such as trilostane (e.g., 10 µM), to prevent the conversion of pregnenolone to downstream steroids.[3]

-

Following treatment with the PDE8B inhibitor and/or other stimulating agents (e.g., ACTH), the culture medium is collected.

-

Pregnenolone levels in the medium are quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Results are typically normalized to cell number or protein content.

-

Gene Expression Analysis

-

Method: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA levels of key steroidogenic genes.

-

Procedure:

-

RNA is extracted from treated and control cells using a commercial kit.

-

The RNA is reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR is performed using specific primers for target genes (e.g., StAR, MC2R) and a housekeeping gene for normalization (e.g., GAPDH).

-

The relative fold change in gene expression is calculated using the ΔΔCt method.

-

PKA Activity Assay

-

Method: Western blotting with antibodies that recognize phosphorylated PKA substrates is a common method to assess PKA activity.[3]

-

Procedure:

-

Cell lysates are prepared from treated and control cells.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with a primary antibody specific for phosphorylated PKA substrates (e.g., recognizing the RRXS/T motif).[3]

-

A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is used for visualization.

-

The intensity of the bands corresponding to phosphorylated proteins is quantified.

-

shRNA-mediated Gene Silencing

-

Purpose: To confirm that the effects of pharmacological inhibition are specific to the target, short hairpin RNA (shRNA) can be used to knockdown PDE8B expression.[3][6]

-

Procedure:

-

An shRNA construct targeting PDE8B and a non-targeting control shRNA are transfected into the adrenal cell line (e.g., Y-1 cells).[3]

-

The efficiency of knockdown is verified by measuring PDE8B mRNA or protein levels.[3]

-

The functional consequences of PDE8B knockdown on steroidogenesis and other cellular processes are then assessed using the assays described above.[3]

-

Experimental Workflow

The following diagram illustrates a typical workflow for investigating a novel PDE8B inhibitor in an adrenal cell line.

Caption: A typical workflow for studying this compound in adrenal cells.

This guide provides a foundational understanding of the role of PDE8B in adrenal cell lines and the methodologies used to investigate its inhibition. The presented data and protocols, primarily based on the selective inhibitor PF-04957325, offer a strong starting point for the evaluation of novel PDE8B inhibitors like "this compound".

References

- 1. Phosphodiesterase 8B and cyclic AMP signaling in the adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of novel genetic variants in phosphodiesterase 8B (PDE8B), a cAMP specific phosphodiesterase highly expressed in the adrenal cortex, in a cohort of patients with adrenal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The High-Affinity cAMP-Specific Phosphodiesterase 8B Controls Steroidogenesis in the Mouse Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The high-affinity cAMP-specific phosphodiesterase 8B controls steroidogenesis in the mouse adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The roles of cyclic nucleotide phosphodiesterases (PDEs) in steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Adrenal Steroidogenesis by the High-affinity Phosphodiesterase 8 Family - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Cushing's Syndrome: A Technical Guide to PDE8B-IN-1 as a Preclinical Research Tool

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cushing's syndrome, a debilitating endocrine disorder characterized by chronic hypercortisolism, presents significant challenges in both diagnosis and treatment. The underlying pathophysiology frequently involves dysregulation of the cyclic AMP (cAMP) signaling pathway within the adrenal cortex. Phosphodiesterase 8B (PDE8B), a high-affinity cAMP-specific phosphodiesterase highly expressed in the adrenal glands, has emerged as a critical regulator of steroidogenesis.[1][2] Its inhibition offers a promising avenue for investigating the nuances of adrenal cortisol production and developing novel therapeutic strategies. This technical guide details the use of selective PDE8B inhibitors, with a focus on the well-characterized compound PF-04957325 as a representative research tool, referred to herein as PDE8B-IN-1 for the purpose of this guide, to explore its potential in Cushing's syndrome research. While the specific compound "this compound" is noted, the vast body of public-domain research centers on PF-04957325, making it the most relevant and informative exemplar for this guide.

Introduction to PDE8B and its Role in Adrenal Steroidogenesis